N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride, also known as MTIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTIP is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. Due to its high selectivity for the D3 receptor, MTIP has been investigated as a potential tool for studying the role of this receptor subtype in various physiological and pathological processes.
Scientific Research Applications
Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
For example, N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
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Antimicrobial and Antiproliferative Agents
- Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and antiproliferative properties .
- Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Compounds d1, d2, and d3 showed promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
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Herbicidal Activities
- Application: Certain thiazole derivatives have been investigated for their herbicidal activities .
- Method: The herbicidal activities of all compounds were investigated against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at dosages of 100 mg/L and 10 mg/L .
- Results: The results of this study were not specified in the source .
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Antifungal Medication
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Antioxidant and Anti-inflammatory Agents
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Antihypertensive Agents
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Antischizophrenia Agents
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXGZIJFPEIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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